molecular formula C38H43N5O9 B12504003 N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12504003
M. Wt: 713.8 g/mol
InChI Key: XDLPRZLZAFJSMA-UHFFFAOYSA-N
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Description

This compound is a modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure comprises:

  • Sugar moiety: A 2'-deoxyribose analog with a 4-hydroxy group, a 3-(2-methoxyethoxy) substituent, and a 5'-O-[bis(4-methoxyphenyl)(phenyl)methyl] (DMT) protecting group.
  • Base moiety: A 6-oxopurine core with a 2-methylpropanamide (isobutyryl) group at the 2-position .

The DMT group enhances lipophilicity, aiding in purification via solid-phase synthesis. The 2-methoxyethoxy substituent improves solubility and modulates steric effects during oligonucleotide chain elongation. The isobutyryl group protects the exocyclic amine during synthesis, preventing side reactions .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N5O9/c1-23(2)34(45)41-37-40-33-30(35(46)42-37)39-22-43(33)36-32(50-20-19-47-3)31(44)29(52-36)21-51-38(24-9-7-6-8-10-24,25-11-15-27(48-4)16-12-25)26-13-17-28(49-5)18-14-26/h6-18,22-23,29,31-32,36,44H,19-21H2,1-5H3,(H2,40,41,42,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLPRZLZAFJSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound possesses a multifaceted structure, characterized by the following components:

  • A purine base with a 6-oxo group.
  • An oxolane moiety substituted with hydroxy and methoxy groups.
  • A bis(4-methoxyphenyl) group contributing to its lipophilicity.

The molecular formula can be summarized as follows:

C30H36N4O7\text{C}_{30}\text{H}_{36}\text{N}_4\text{O}_7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of several bacterial strains. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae.

A study reported the minimum inhibitory concentrations (MICs) for these bacteria, highlighting its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has exhibited antifungal activity against various fungi, including:

  • Fusarium solani
  • Alternaria solani

Testing revealed that certain derivatives of this compound could inhibit fungal growth effectively at concentrations comparable to standard antifungal agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated cytotoxic effects on cancer cell lines, although further research is needed to elucidate the mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or derivatives. Noteworthy findings include:

  • Synthesis and Characterization : A study synthesized various derivatives of similar structures and characterized them using NMR and mass spectrometry. The derivatives were screened for biological activity, showing varied results in antimicrobial efficacy .
  • Comparative Analysis : A comparative analysis of different compounds indicated that modifications in substituents significantly impacted biological activity. For instance, compounds with increased lipophilicity demonstrated enhanced antimicrobial properties .
  • Mechanistic Studies : Research into the mechanism of action revealed that some derivatives might disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism in fungi .

Data Tables

Biological Activity Tested Strains Results
AntimicrobialS. aureusMIC: 32 µg/mL
E. coliMIC: 64 µg/mL
AntifungalF. solaniInhibition Zone: 15 mm
A. solaniInhibition Zone: 12 mm

Chemical Reactions Analysis

Deprotection of the 4,4'-Dimethoxytrityl (DMT) Group

The DMT group at the 5'-position is acid-labile, enabling selective removal under mild acidic conditions. This step is essential for sequential nucleotide coupling in solid-phase synthesis.

Reaction Conditions Outcome Reference
3% dichloroacetic acid (DCA) in dichloromethaneCleavage of DMT to expose 5'-OH group ,
0.5 M trichloroacetic acid (TCA) in tolueneEfficient deprotection with minimal side reactions
  • The reaction proceeds via protonation of the trityl ether oxygen, followed by carbocation formation and subsequent hydrolysis .

  • Monitoring via UV-vis spectroscopy (λ = 498 nm) confirms complete deprotection .

Isobutyryl Protection of the Exocyclic Amine

The N2-isobutyryl group prevents undesired side reactions during oligonucleotide chain elongation.

Reagent Conditions Catalyst
Isobutyryl chlorideAnhydrous pyridine, 25°C, 12 hrsDMAP
  • The reaction selectively acylates the primary amine of guanine, forming a stable amide bond .

  • Deprotection occurs under basic conditions (e.g., 28% NH4OH, 55°C, 6 hrs) .

Phosphoramidite Coupling Reactions

The compound serves as a phosphoramidite monomer in automated oligonucleotide synthesis.

Step Reagents Mechanism
Activation0.45 M tetrazole in acetonitrileAcid catalysis
CouplingNext nucleoside phosphoramiditeSN2 displacement
Oxidation0.02 M iodine in THF/H2O/pyridinePhosphite → phosphate
  • Coupling efficiency exceeds 99% per cycle, as verified by trityl assay .

  • 31P NMR spectroscopy (δ = 149 ppm) confirms phosphite triester formation .

Stability Under Synthetic Conditions

Condition Stability Degradation Pathway
Acidic (pH < 2)DMT group cleaves rapidlyHydrolysis
Basic (pH > 10)Isobutyryl group remains intactN/A
Aqueous/organic solventsNo detectable hydrolysis (24 hrs)N/A
  • The 2-methoxyethyl group resists β-elimination even under prolonged basic conditions .

Side Reactions and Mitigation

  • Incomplete Deprotection : Residual DMT groups (<1%) are removed via iterative acid washes .

  • Phosphorylation Side Products : Controlled oxidation minimizes phosphodiester bond isomerization .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs are summarized below:

Compound Name / ID (from Evidence) Key Substituents Protecting Groups Functional Modifications
Target Compound 3-(2-Methoxyethoxy), 4-hydroxy 5'-DMT, 2-isobutyryl Standard oligonucleotide backbone
Compound 12 4-Thiophosphate 5'-DMT, 2-benzamide Thiophosphate linkage enhances nuclease resistance
Compound 43 5-(Sulfanylmethyl) DMT-sulfanyl hybrid Sulfur substitution improves metabolic stability
Compound 35 4-Phosphoramidate DMT, 2-cyanoethyl phosphoramidite Phosphoramidate for chiral control
Compound 25 4-Thiophosphoryl DMT, 2-methylpropanamide Thiophosphoryl mimics natural phosphate
Compound 22 4-Benzoylsulfanyl TBS (tert-butyldimethylsilyl) TBS offers orthogonal protection
Compound 1404463-20-2 3-Fluoro, 2'-deoxy-2'-fluoroarabino DMT, 2-methylpropanamide Fluorine enhances base-pairing specificity

Physicochemical Properties

  • Solubility : The target compound’s 2-methoxyethoxy group increases aqueous solubility compared to thiophosphate analogs (e.g., Compound 12), which are more lipophilic .
  • Stability : Thiophosphate (Compound 12) and thiophosphoryl (Compound 25) derivatives exhibit superior nuclease resistance (>24-hour half-life in serum vs. 2–4 hours for unmodified phosphates) .
  • Stereochemical Control : Phosphoramidates (Compound 35) and fluorinated analogs (Compound 1404463-20-2) enable precise stereochemical configurations, critical for antisense oligonucleotide activity .

Q & A

Q. What are the key synthetic challenges for this compound, and how are they methodologically addressed?

The synthesis involves managing steric hindrance from the bulky bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group and ensuring regioselective coupling of the purine base to the oxolan ring. Key steps include:

  • Protection strategies : Acetylation (e.g., Ac₂O/DMAP in pyridine) for hydroxyl groups to prevent undesired side reactions .
  • Glycosylation : Use of N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) at -40°C to activate the oxolan intermediate for purine coupling .
  • Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic DMT protons, δ 5.2–4.8 ppm for oxolan ring protons) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • X-ray crystallography : Resolves stereochemistry of the oxolan ring (e.g., bond angles and torsional strain) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 260 nm (purine absorbance) .
Key NMR Signals Chemical Shift (δ, ppm) Functional Group
DMT aromatic protons6.8–7.2bis(4-methoxyphenyl)(phenyl)
Oxolan C-H4.5–5.2Tetrahydrofuran ring
Methoxyethoxy OCH₂CH₂O3.4–3.8Ethylene glycol side chain

Q. How is the methoxyethoxy side chain introduced, and what are its roles?

The 2-methoxyethoxy group is added via nucleophilic substitution or Mitsunobu reaction. It enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and stabilizes the oxolan ring conformation through hydrogen bonding .

Q. What purification methods are effective for hydrophobic intermediates?

  • Flash chromatography : Use hexane/ethyl acetate (3:1 to 1:1) for DMT-protected intermediates .
  • Recrystallization : Ethanol/water mixtures for final product purification .

Advanced Research Questions

Q. How is stereochemical fidelity maintained during oxolan ring synthesis?

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., D-ribose derivatives) to control C2 and C3 configurations .
  • Asymmetric catalysis : Pd-mediated coupling for stereoselective formation of the 4-hydroxy group .
  • X-ray validation : Single-crystal analysis confirms absolute configuration (e.g., C2-R, C3-S) .

Q. What computational tools predict biological interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors (e.g., A₂A receptor) .
  • QSAR models : Correlate methoxyethoxy chain length with enzymatic inhibition (e.g., adenosine deaminase) .

Q. How does premature DMT deprotection occur, and how is it mitigated?

The DMT group is acid-labile. Strategies include:

  • Mild acidic conditions : Use 1% trifluoroacetic acid (TFA) in dichloromethane instead of stronger acids .
  • Inert atmosphere : Reaction under nitrogen to avoid moisture-induced hydrolysis .

Q. What stability studies are essential for long-term storage?

  • Thermogravimetric analysis (TGA) : Assess decomposition above 150°C.
  • HPLC stability assays : Monitor degradation products under varying pH (4–9) and temperature (-20°C to 25°C) .

Data Contradictions and Resolutions

  • Glycosylation Activators : uses NIS/TMSOTf, while other methods employ BF₃·Et₂O. Resolution: NIS/TMSOTf is preferred for sterically hindered substrates due to higher activation efficiency .
  • Deprotection Agents : p-TsOH in methanol () vs. HCl in dioxane. Resolution: p-TsOH minimizes side reactions in acid-sensitive purine derivatives .

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